molecular formula C17H18BrFN2O2S B13371841 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B13371841
M. Wt: 413.3 g/mol
InChI Key: NDDCYVZBPBXZMX-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-bromo-2-methylphenylsulfonyl group and a 2-fluorophenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Properties

Molecular Formula

C17H18BrFN2O2S

Molecular Weight

413.3 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonyl-4-(2-fluorophenyl)piperazine

InChI

InChI=1S/C17H18BrFN2O2S/c1-13-12-14(18)6-7-17(13)24(22,23)21-10-8-20(9-11-21)16-5-3-2-4-15(16)19/h2-7,12H,8-11H2,1H3

InChI Key

NDDCYVZBPBXZMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized by introducing the 4-bromo-2-methylphenylsulfonyl and 2-fluorophenyl groups through nucleophilic substitution reactions .

Chemical Reactions Analysis

1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The fluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(4-Methylphenylsulfonyl)-4-(2-fluorophenyl)piperazine
  • 1-(4-Bromo-2-methylphenylsulfonyl)-4-(2-chlorophenyl)piperazine
  • 1-(4-Bromo-2-methylphenylsulfonyl)-4-(2-methylphenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the bromine and fluorine atoms in this compound makes it unique in terms of its electronic properties and potential interactions with biological targets .

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